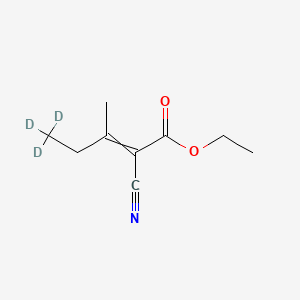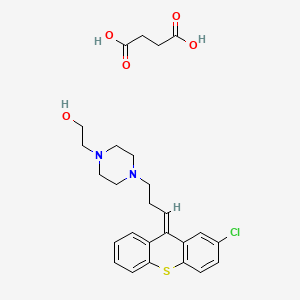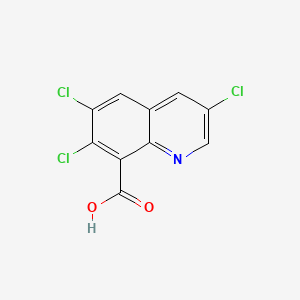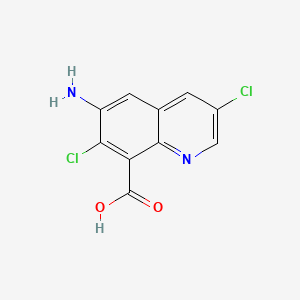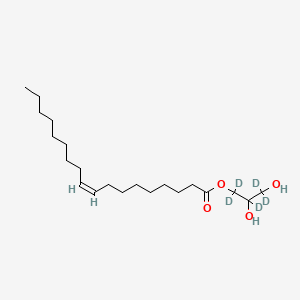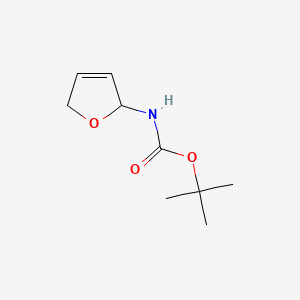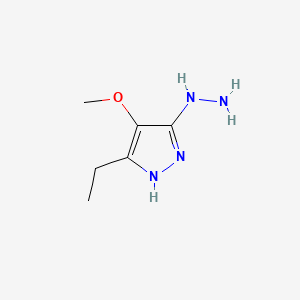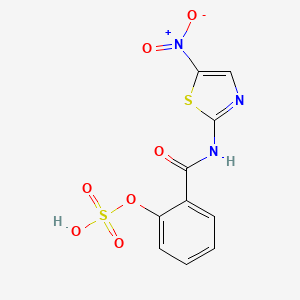
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester (CMIDE) is a synthetic compound that has recently been used in scientific research. CMIDE has been used in a variety of applications, from medicinal chemistry to organic synthesis. It is a versatile compound that can be used for a range of purposes.
Applications De Recherche Scientifique
Indole Derivatives in Scientific Research
Indole derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, indole-3-carbinol (I3C) and its derivatives demonstrate significant roles in hepatic protection, showcasing anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects through pleiotropic mechanisms (Wang et al., 2016). These findings suggest that similarly structured compounds like "3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester" might also possess unique biological activities worthy of exploration in scientific research.
Carboxylic Acid Esters in Bacterial Applications
Carboxylic ester hydrolases (CEHs) found in bacteria catalyze the hydrolysis of carboxylic esters into alcohol and acid, showing potential for industrial applications. The diverse catalytic machinery and substrate specificity of CEHs, as well as their application in biotechnological processes, highlight the significance of ester compounds in scientific research and industrial biocatalysis (Oh et al., 2019).
Propriétés
IUPAC Name |
tert-butyl 3-(chloromethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMVUOIQYDWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747337 |
Source


|
| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester | |
CAS RN |
862704-32-3 |
Source


|
| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
